(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide (2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide
Brand Name: Vulcanchem
CAS No.: 847157-12-4
VCID: VC0055244
InChI: InChI=1S/C32H48N4O4S/c1-6-7-15-30(32(38)34-21-23(2)3)33-22-28-18-25-14-10-13-24(16-25)11-8-9-12-26-17-27(31(37)35-28)20-29(19-26)36(4)41(5,39)40/h10,13-14,16-17,19-20,23,28,30,33H,6-9,11-12,15,18,21-22H2,1-5H3,(H,34,38)(H,35,37)/t28-,30-/m0/s1
SMILES: CCCCC(C(=O)NCC(C)C)NCC1CC2=CC=CC(=C2)CCCCC3=CC(=CC(=C3)N(C)S(=O)(=O)C)C(=O)N1
Molecular Formula: C32H48N4O4S
Molecular Weight: 584.8 g/mol

(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide

CAS No.: 847157-12-4

Reference Standards

VCID: VC0055244

Molecular Formula: C32H48N4O4S

Molecular Weight: 584.8 g/mol

(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide - 847157-12-4

CAS No. 847157-12-4
Product Name (2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide
Molecular Formula C32H48N4O4S
Molecular Weight 584.8 g/mol
IUPAC Name (2S)-2-[[(4S)-17-[methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide
Standard InChI InChI=1S/C32H48N4O4S/c1-6-7-15-30(32(38)34-21-23(2)3)33-22-28-18-25-14-10-13-24(16-25)11-8-9-12-26-17-27(31(37)35-28)20-29(19-26)36(4)41(5,39)40/h10,13-14,16-17,19-20,23,28,30,33H,6-9,11-12,15,18,21-22H2,1-5H3,(H,34,38)(H,35,37)/t28-,30-/m0/s1
Standard InChIKey OSDDLECBLVRIQQ-JDXGNMNLSA-N
Isomeric SMILES CCCC[C@@H](C(=O)NCC(C)C)NC[C@@H]1CC2=CC=CC(=C2)CCCCC3=CC(=CC(=C3)N(C)S(=O)(=O)C)C(=O)N1
SMILES CCCCC(C(=O)NCC(C)C)NCC1CC2=CC=CC(=C2)CCCCC3=CC(=CC(=C3)N(C)S(=O)(=O)C)C(=O)N1
Canonical SMILES CCCCC(C(=O)NCC(C)C)NCC1CC2=CC=CC(=C2)CCCCC3=CC(=CC(=C3)N(C)S(=O)(=O)C)C(=O)N1
PubChem Compound 11699870
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator